molecular formula C6H11NO3 B12872467 (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one

(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one

Cat. No.: B12872467
M. Wt: 145.16 g/mol
InChI Key: CHZBLQZDFIBPDN-UHNVWZDZSA-N
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Description

(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a hydroxymethyl group and two methyl groups attached to an oxazolidinone ring. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the oxazolidinone ring, such as aldehydes, carboxylic acids, and substituted oxazolidinones. These products have different applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one is used in several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the oxazolidinone ring play crucial roles in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinone derivatives, such as:

Uniqueness

What sets (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one apart from these similar compounds is its specific chiral configuration and the presence of both hydroxymethyl and dimethyl groups. These structural features confer unique reactivity and stability, making it particularly valuable in specific chemical and pharmaceutical applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(4S,5R)-4-(hydroxymethyl)-3,5-dimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO3/c1-4-5(3-8)7(2)6(9)10-4/h4-5,8H,3H2,1-2H3/t4-,5+/m1/s1

InChI Key

CHZBLQZDFIBPDN-UHNVWZDZSA-N

Isomeric SMILES

C[C@@H]1[C@@H](N(C(=O)O1)C)CO

Canonical SMILES

CC1C(N(C(=O)O1)C)CO

Origin of Product

United States

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